molecular formula C28H30N4O3 B11604627 5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11604627
M. Wt: 470.6 g/mol
InChI Key: HSNHINDYBWJNGY-UHFFFAOYSA-N
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Description

5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidoquinoline core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as benzylamine, ethylamine, and substituted phenyl derivatives, followed by cyclization to form the pyrimidoquinoline core. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The final step usually involves purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the phenyl ring or the pyrimidoquinoline core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share a similar quinoline core but differ in their substituents and biological activities.

    Pyrimidoquinoline derivatives: Other compounds in this class may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific combination of substituents and the resulting biological activities. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

IUPAC Name

5-[4-[benzyl(ethyl)amino]phenyl]-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C28H30N4O3/c1-4-32(17-18-9-6-5-7-10-18)20-15-13-19(14-16-20)23-24-21(11-8-12-22(24)33)29-26-25(23)27(34)31(3)28(35)30(26)2/h5-7,9-10,13-16,23,29H,4,8,11-12,17H2,1-3H3

InChI Key

HSNHINDYBWJNGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)N(C(=O)N5C)C

Origin of Product

United States

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